molecular formula C18H17FN2O2 B4244511 4-fluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide

4-fluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide

Cat. No.: B4244511
M. Wt: 312.3 g/mol
InChI Key: INGVNDPORQWGSY-UHFFFAOYSA-N
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Description

4-fluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzamide group attached to an indole moiety, which is further substituted with a fluorine atom and a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., NaOH), solvent (e.g., DMF)

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted benzamide derivatives

Mechanism of Action

The mechanism of action of 4-fluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmission and cellular signaling pathways . Additionally, the fluorine atom can enhance the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the fluorine atom enhances its metabolic stability and binding affinity, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

4-fluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c1-23-15-6-7-17-16(10-15)13(11-21-17)8-9-20-18(22)12-2-4-14(19)5-3-12/h2-7,10-11,21H,8-9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGVNDPORQWGSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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